6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with two benzene rings and an acetyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: This step involves the acetylation of the diazepine ring using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Lorazepam: A benzodiazepine with anxiolytic, sedative, and anticonvulsant effects.
Uniqueness
6-acetyl-3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structure, which includes an acetyl group and two methyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-acetyl-9,9-dimethyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)11-5-4-6-13-16(11)19-14-7-17(2,3)8-15(21)12(14)9-18-13/h4-6,9,19H,7-8H2,1-3H3 |
InChI Key |
JTRUXFRWCVMMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=CC3=C(N2)CC(CC3=O)(C)C |
Origin of Product |
United States |
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